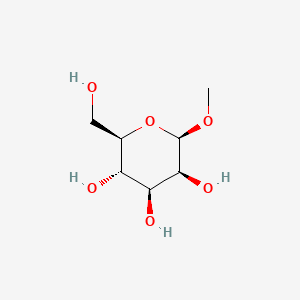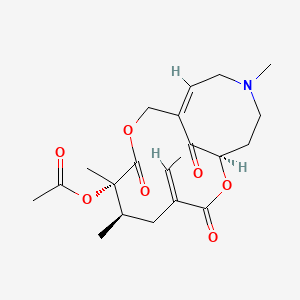
trans-3,4,4-Trimethyl-2-pentene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-3,4,4-Trimethyl-2-pentene is an organic compound with the molecular formula C8H16. It is a branched alkene with a double bond located at the second carbon atom of the pentene chain. This compound is also known by other names such as 3,4,4-trimethyl-2-pentene and 3,4,4-trimethylpent-2-ene .
Vorbereitungsmethoden
The synthesis of trans-3,4,4-Trimethyl-2-pentene can be achieved through various methods. One common synthetic route involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods often involve similar catalytic processes, utilizing solid or liquid acid catalysts to facilitate the reaction .
Analyse Chemischer Reaktionen
trans-3,4,4-Trimethyl-2-pentene undergoes several types of chemical reactions, including:
Hydrogenation: This reaction involves the addition of hydrogen to the double bond, converting the alkene into an alkane.
Oxidation: The compound can be oxidized to form various oxygenated products, depending on the reagents and conditions used.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
trans-3,4,4-Trimethyl-2-pentene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of trans-3,4,4-Trimethyl-2-pentene involves its interaction with various molecular targets and pathways. For instance, during hydrogenation, the compound adsorbs onto the catalyst surface, where hydrogen atoms are added to the double bond, resulting in the formation of a saturated alkane . In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products through intermediate steps involving reactive oxygen species .
Vergleich Mit ähnlichen Verbindungen
trans-3,4,4-Trimethyl-2-pentene can be compared with other similar compounds, such as:
2,3,4-Trimethylpentane: An isomeric compound with a similar structure but differing in the position of the double bond.
3,4,4-Trimethyl-1-pentene: Another isomer with the double bond located at the first carbon atom.
2-Methylpentane: A branched alkane with a similar carbon skeleton but lacking a double bond.
These comparisons highlight the unique properties and reactivity of this compound, particularly its ability to undergo various chemical reactions due to the presence of the double bond.
Eigenschaften
CAS-Nummer |
598-96-9 |
|---|---|
Molekularformel |
C8H16 |
Molekulargewicht |
112.21 g/mol |
IUPAC-Name |
3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChI-Schlüssel |
FZQMZRXKWHQJAG-UHFFFAOYSA-N |
SMILES |
CC=C(C)C(C)(C)C |
Isomerische SMILES |
C/C=C(\C)/C(C)(C)C |
Kanonische SMILES |
CC=C(C)C(C)(C)C |
Siedepunkt |
112.0 °C 112 °C |
Dichte |
0.735 g/cu cm @ 25 °C |
Flammpunkt |
BELOW 70 °F (BELOW 21 °C) (CLOSED CUP) |
| 39761-57-4 598-96-9 |
|
Piktogramme |
Flammable |
Löslichkeit |
Soluble in ethanol |
Dampfdichte |
3.87 (AIR= 1) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Chloro-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B1638040.png)





![(Z)-octadec-9-enoic acid;2-[2,3,4,5,6-pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1638064.png)


